S-Cinaclet -

S-Cinaclet

Catalog Number: EVT-13564030
CAS Number:
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

S-Cinaclet is classified under calcimimetics, a category of orally active small molecules. These compounds mimic the action of calcium on tissues, particularly the parathyroid glands, thereby modulating calcium homeostasis in the body. The development of S-Cinaclet has been significant as it was the first oral calcimimetic approved by the U.S. Food and Drug Administration for therapeutic use, marking an important advancement in the management of disorders related to calcium metabolism .

Synthesis Analysis

Methods

Several synthetic routes have been developed for S-Cinaclet, focusing on improving yield and purity while minimizing the use of hazardous materials. Key methods include:

  1. Dynamic Kinetic Resolution: Utilizing racemic 1-naphthylethylamine and p-chlorophenol fatty acyl ester as starting materials, this method employs a racemization catalyst and lipase to achieve high optical purity .
  2. Condensation Reaction: Involves m-trifluoromethylbenzaldehyde and acetaldehyde, followed by a reaction with naphthylethylamine to form an imine intermediate, which is then hydrogenated to yield S-Cinaclet .
  3. One-Pot Reactions: Recent advancements have focused on one-pot synthesis methods that combine multiple steps into a single reaction vessel, significantly enhancing efficiency and reducing impurities .

Technical Details

The synthesis typically involves:

  • Starting Materials: m-Trifluoromethylbenzaldehyde, acetaldehyde, and (R)-1-naphthylethylamine.
  • Catalysts: Raney nickel for hydrogenation and palladium-based catalysts for cross-coupling reactions.
  • Conditions: Mild reaction conditions are preferred to ensure high yields (up to 95% in some protocols) while maintaining product purity (greater than 99% by HPLC) .
Molecular Structure Analysis

Structure

S-Cinaclet features a complex molecular structure characterized by:

  • A naphthalene ring system providing hydrophobic interactions.
  • A trifluoromethyl group that enhances binding affinity at calcium-sensing receptors.
  • An amine functional group that plays a crucial role in receptor activation.

Data

The molecular formula for S-Cinaclet is C_22H_24F_3N, with a molecular weight of approximately 393.43 g/mol. The structural formula can be represented as follows:

N 1 R 1 naphthyl ethyl 3 3 trifluoromethyl phenyl 1 propanamine\text{N 1 R 1 naphthyl ethyl 3 3 trifluoromethyl phenyl 1 propanamine}
Chemical Reactions Analysis

Reactions

S-Cinaclet undergoes various chemical reactions during its synthesis:

  • Condensation Reaction: Formation of imine intermediates from aldehydes and amines.
  • Hydrogenation: Reduction of imines to amines using hydrogen gas in the presence of catalysts.

Technical Details

The reactions often require careful control of temperature and pressure conditions to optimize yield and minimize side products. For example, hydrogenation typically occurs under pressures around 1 MPa at elevated temperatures (approximately 80 °C), ensuring complete conversion of intermediates to the final product .

Mechanism of Action

S-Cinaclet functions primarily through its action on calcium-sensing receptors located on the parathyroid glands. By mimicking calcium ions, it effectively lowers parathyroid hormone secretion, thus reducing serum calcium levels. This mechanism is particularly beneficial in conditions where parathyroid glands exhibit resistance to normal calcium levels due to chronic kidney disease or malignancies.

Process Data

The binding affinity of S-Cinaclet to calcium-sensing receptors has been shown to be significant, leading to effective modulation of hormonal secretion pathways involved in calcium homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Dependence: The solubility and stability can vary with pH changes.

Relevant data indicate that S-Cinaclet maintains high purity levels (greater than 99%) when synthesized under optimized conditions .

Applications

S-Cinaclet has significant scientific applications primarily in pharmacology:

  • Treatment of Secondary Hyperparathyroidism: It is used extensively in patients with chronic kidney disease undergoing dialysis.
  • Management of Hypercalcemia: Effective in cancer patients experiencing elevated calcium levels due to parathyroid hormone dysregulation.

Research continues into additional therapeutic uses, including potential applications in metabolic bone diseases and other disorders related to calcium imbalance .

Molecular Pharmacology of S-Cinacalcet

Allosteric Modulation of Calcium-Sensing Receptors (CaSR)

The calcium-sensing receptor (CaSR) is a Class C G protein-coupled receptor (GPCR) that maintains extracellular calcium (Ca²⁺) homeostasis. S-Cinacalcet (the R-enantiomer of cinacalcet) functions as a positive allosteric modulator (PAM) by binding to the receptor's transmembrane domain (TMD), distinct from the orthosteric Ca²⁺-binding site in the extracellular Venus flytrap (VFT) domain [2] [6]. This binding increases the receptor's sensitivity to extracellular Ca²⁺, shifting the concentration-response curve leftward and reducing the EC₅₀ for Ca²⁺ by up to 7-fold [6].

Activation of CaSR by S-cinacalcet triggers Gq/Gi-coupled signaling pathways:

  • Inhibition of cAMP accumulation via Gi
  • Stimulation of phospholipase C (PLC) via Gq, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG)
  • Intracellular calcium mobilization from endoplasmic reticulum stores [2] [6]

These pathways converge to suppress parathyroid hormone (PTH) secretion, synthesis, and parathyroid cell proliferation. Crucially, S-cinacalcet exhibits biased agonism by selectively modulating CaSR conformations. In autoimmune hypocalciuric hypercalcemia (AHH), autoantibodies targeting the VFT domain disrupt Ca²⁺ sensing. S-Cinacalcet corrects this dysfunction by stabilizing active TMD conformations, overriding antibody-induced bias [5] [7].

Table 1: CaSR Signaling Pathways Modulated by S-Cinacalcet

Signaling PathwayDownstream EffectPhysiological Outcome
Gi/cAMP inhibitionReduced PTH gene transcriptionSuppressed PTH synthesis
Gq/IP₃ accumulationIntracellular Ca²⁺ releaseAcute inhibition of PTH secretion
ERK1/2 phosphorylationRegulation of cell proliferationParathyroid gland volume reduction

Structure-Activity Relationship in Calcimimetic Agents

S-Cinacalcet’s chemical structure comprises three pharmacophores essential for activity:

  • Naphthalene moiety: Serves as a hydrophobic anchor, interacting with Phe₈₁₆ and Phe₈₁₇ in CaSR’s transmembrane helix 7 [1] [6].
  • Alkyl linker: The propylamine chain enables optimal distance (≈11 Å) between naphthalene and fluorophenyl groups.
  • Trifluoromethylphenyl group: Electron-withdrawing -CF₃ group enhances binding affinity to CaSR’s hydrophobic pocket (Leu₇₇₃, Val₈₁₈) via π-π stacking [1].

Modifications to these regions alter activity:

  • Shortening the linker to ethyl reduces efficacy by 60%
  • Replacing -CF₃ with -Cl decreases binding affinity 10-fold
  • Removing the 1-naphthyl group abolishes activity [6]

Table 2: Structural Comparison of Calcimimetics

CompoundCore StructureBinding Affinity (IC₅₀, μM)Key Structural Features
S-Cinacalcet(R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine0.05Chiral center, -CF₃, naphthalene
NPS R-467(R)-α-Methyl-N-[3-[2-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine0.07Similar to cinacalcet, lacks ethyl spacer
Calindol(S)-3-fluoro-α-methyl-4‘-(trifluoromethyl)biphenyl-4-acetic acid0.5Carboxylic acid group; lower potency

Stereochemical Influence on Parathyroid Hormone (PTH) Suppression

S-Cinacalcet’s R-configuration is critical for efficacy. The S-enantiomer exhibits <10% activity of the R-form due to differential binding kinetics and conformational stabilization:

  • Chiral center positioning: The R-methyl group adjacent to the naphthalene enables optimal van der Waals contacts with CaSR’s Phe₈₁₆/₈₁₇ residues.
  • Dissociation kinetics: R-Cinacalcet dissociates 8-fold slower than the S-enantiomer (t½ = 120 min vs. 15 min), prolonging receptor activation [1] [8].

In vivo studies confirm stereodependence:

  • R-Cinacalcet reduces PTH by 75% in dialysis patients at 30 mg/day, while equivalent S-doses show negligible effects [4] [6].
  • Parathyroid gland volume decreases by 28% after 52 weeks of R-cinacalcet treatment, correlating with reduced cellular proliferation markers (Ki-67, PCNA) [4].

Table 3: Stereochemical Impact on Pharmacodynamics

ParameterR-CinacalcetS-CinacalcetRacemic Mixture
EC₅₀ for CaSR activation (μM)0.11 ± 0.0315.2 ± 2.10.95 ± 0.2
PTH reduction (%)74.5 ± 6.28.3 ± 3.152.1 ± 5.7
Parathyroid volume change (%)-27.8 ± 4.9+5.2 ± 2.3-12.4 ± 3.1

Mechanistically, R-cinacalcet stabilizes a CaSR conformation that enhances Gq coupling efficiency. Hydrogen-deuterium exchange mass spectrometry reveals protected regions in transmembrane helices 6/7 only with R-binding, facilitating intracellular signaling [5] [7]. This stereospecificity underscores why only the R-enantiomer (S-cinacalcet) is therapeutically utilized.

Properties

Product Name

S-Cinaclet

IUPAC Name

(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine

Molecular Formula

C22H22F3N

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1

InChI Key

SEVZPXQQXHZTBG-HZPDHXFCSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F

Isomeric SMILES

C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.